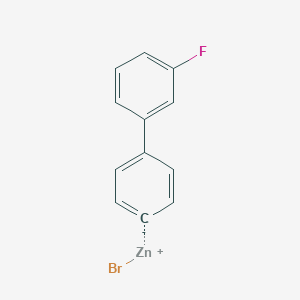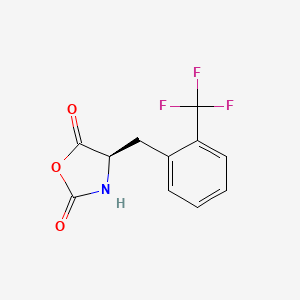
3-((2-Methoxyphenyl)amino)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2-Methoxyphenyl)amino)propan-1-ol is an organic compound with the molecular formula C10H15NO2 It is a derivative of propanol and contains an amino group attached to a methoxyphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Methoxyphenyl)amino)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methoxyaniline with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the intermediate 3-(2-methoxyphenyl)oxirane. This intermediate is then reacted with ammonia or an amine to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes steps such as purification through recrystallization and distillation to ensure the final product’s purity .
Análisis De Reacciones Químicas
Types of Reactions
3-((2-Methoxyphenyl)amino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-((2-Methoxyphenyl)amino)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-((2-Methoxyphenyl)amino)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-3-(2-methoxyphenyl)propan-1-ol
- 3-Amino-3-(3-methoxyphenyl)propan-1-ol
- 2-Propanone, 1-(4-methoxyphenyl)-
Uniqueness
Compared to similar compounds, 3-((2-Methoxyphenyl)amino)propan-1-ol is unique due to its specific structural features, such as the position of the methoxy group and the presence of the amino group. These structural differences can lead to variations in chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C10H15NO2 |
|---|---|
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
3-(2-methoxyanilino)propan-1-ol |
InChI |
InChI=1S/C10H15NO2/c1-13-10-6-3-2-5-9(10)11-7-4-8-12/h2-3,5-6,11-12H,4,7-8H2,1H3 |
Clave InChI |
LDHWJQJKJJBZIL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1NCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


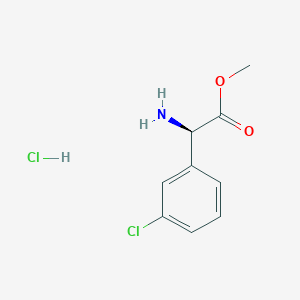
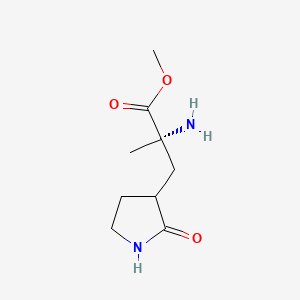
![N-cyclopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B14888322.png)
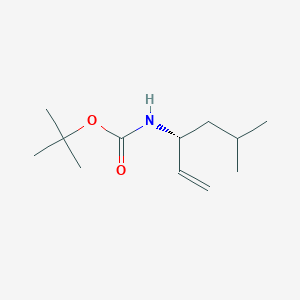
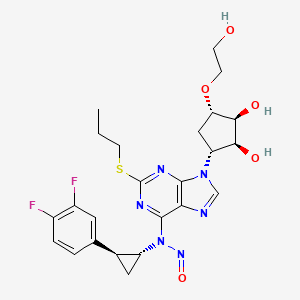
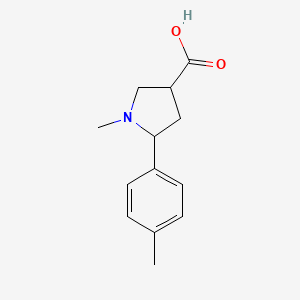
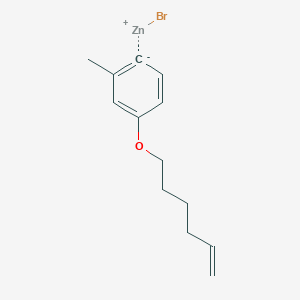
![4-[(Furan-2-ylmethoxy)methyl]phenylZinc bromide](/img/structure/B14888349.png)
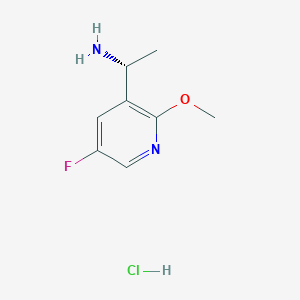
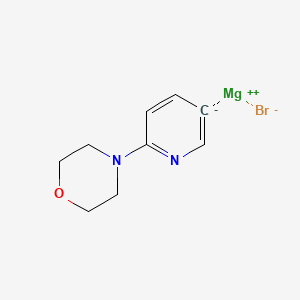

![6,8-Dimethyl-2-(methylamino)-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14888371.png)
